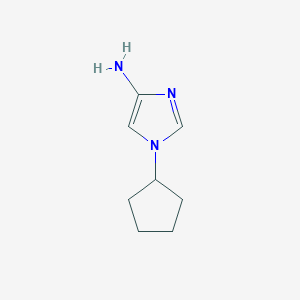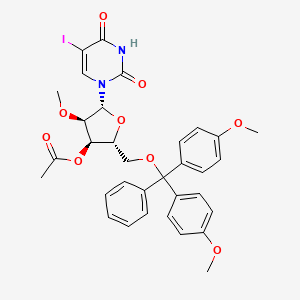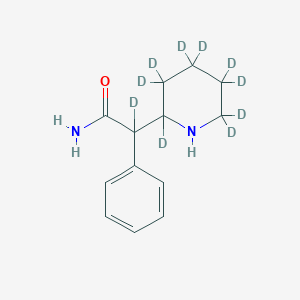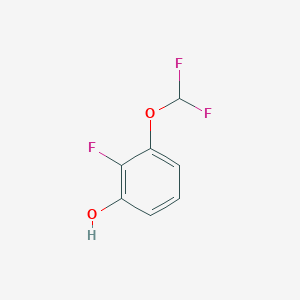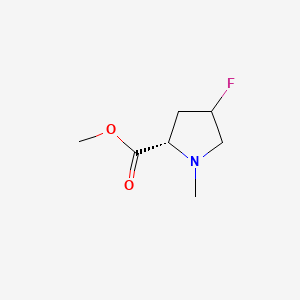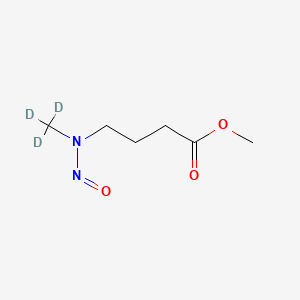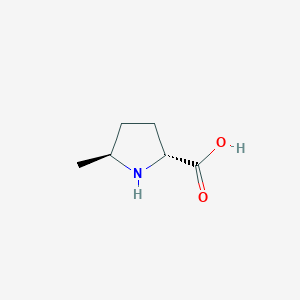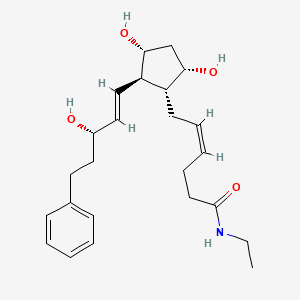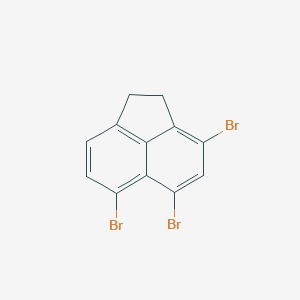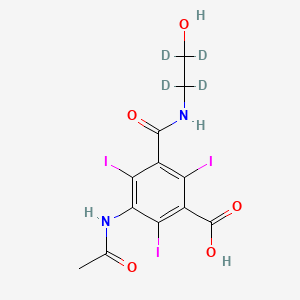
Ioxitalamic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ioxitalamic Acid-d4 is a deuterated form of Ioxitalamic Acid, a compound primarily used as a contrast agent in medical imaging, particularly for CT scans of the abdomen and pelvis . The deuterated form, this compound, is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ioxitalamic Acid-d4 involves the incorporation of deuterium into the molecular structure of Ioxitalamic AcidThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Ioxitalamic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups in the molecule.
Substitution: The aromatic ring in this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like iodine and bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
Ioxitalamic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Industry: Applied in the development of new contrast agents and imaging techniques
Mecanismo De Acción
Ioxitalamic Acid-d4 acts as a contrast agent by enhancing the visibility of internal structures in medical imaging. The compound contains iodine atoms, which have a high atomic number and can absorb X-rays effectively. When administered, this compound accumulates in specific tissues, providing a clear contrast between different anatomical structures. The deuterium labeling allows researchers to track the compound’s distribution and metabolism more accurately .
Comparación Con Compuestos Similares
Similar Compounds
Ioxitalamic Acid: The non-deuterated form used as a standard contrast agent.
Iodixanol: Another iodinated contrast agent with similar applications.
Iohexol: A widely used contrast agent with a different molecular structure but similar function.
Uniqueness
Ioxitalamic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to study the compound’s pharmacokinetics and metabolic pathways without interference from endogenous hydrogen atoms. This labeling also enhances the accuracy of analytical techniques such as mass spectrometry .
Propiedades
Fórmula molecular |
C12H11I3N2O5 |
|---|---|
Peso molecular |
647.96 g/mol |
Nombre IUPAC |
3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2 |
Clave InChI |
OLAOYPRJVHUHCF-RRVWJQJTSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
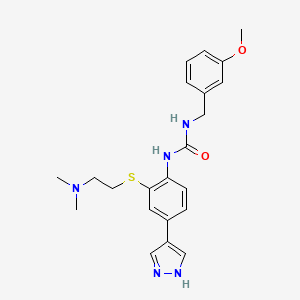
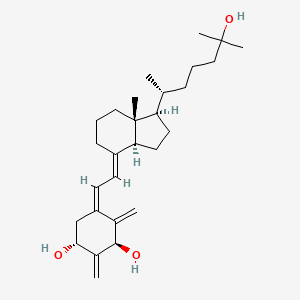
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
